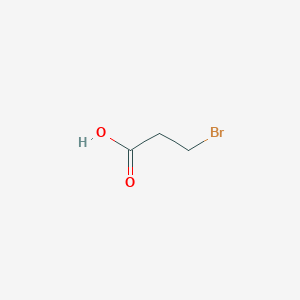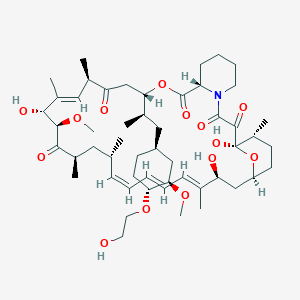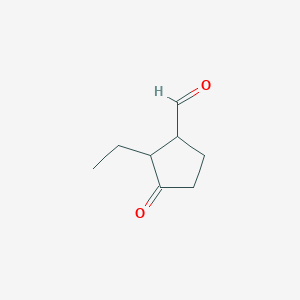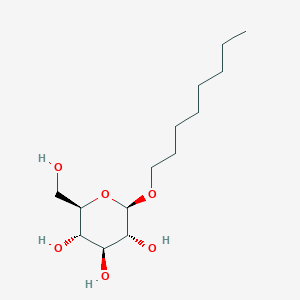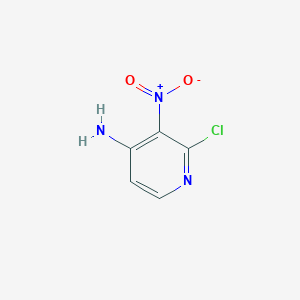![molecular formula C10H8Cl2N2O4S2 B048910 3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124802-90-0](/img/structure/B48910.png)
3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that belongs to the class of benzothiadiazine derivatives. It is commonly referred to as CTD or Carboxyethylthio-CTD. This compound has been extensively studied for its potential use in scientific research applications due to its unique properties.
作用機序
The exact mechanism of action of CTD is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. Additionally, CTD has been shown to modulate the immune system, leading to its potential use in immunotherapy.
Biochemical and Physiological Effects:
CTD has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the treatment of infections. Additionally, CTD has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using CTD in lab experiments is its low toxicity and high solubility in water. Additionally, CTD is relatively easy to synthesize, making it a cost-effective option for research. However, one of the limitations of using CTD in lab experiments is its limited stability in certain conditions, which may affect its activity.
将来の方向性
There are several potential future directions for research on CTD. One potential direction is to further investigate its potential use in immunotherapy. Additionally, further research is needed to fully understand the mechanism of action of CTD and its potential use in the treatment of various diseases. Furthermore, there is potential for the development of new derivatives of CTD with enhanced properties for use in scientific research.
合成法
The synthesis of 3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide involves the reaction of 2-amino-5-chlorobenzoic acid with thioacetic acid followed by chlorination with phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain the final compound.
科学的研究の応用
CTD has been shown to have potential applications in various scientific research fields. It has been studied for its antimicrobial, antifungal, and antiviral properties. Additionally, CTD has been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases.
特性
CAS番号 |
124802-90-0 |
|---|---|
製品名 |
3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide |
分子式 |
C10H8Cl2N2O4S2 |
分子量 |
355.2 g/mol |
IUPAC名 |
3-[(6,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C10H8Cl2N2O4S2/c11-5-3-7-8(4-6(5)12)20(17,18)14-10(13-7)19-2-1-9(15)16/h3-4H,1-2H2,(H,13,14)(H,15,16) |
InChIキー |
PMAPJEGNCXSGPZ-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)SCCC(=O)O |
正規SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)SCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide](/img/structure/B48830.png)
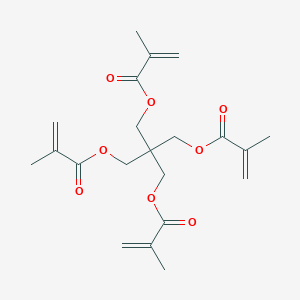
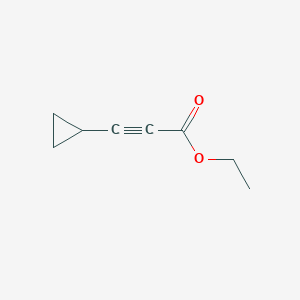
![Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-](/img/structure/B48839.png)

